

physical and chemical properties of 2,3,5,6-Tetrafluorophenol

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorophenol

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An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2,3,5,6-tetrafluorophenol**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are utilizing or investigating this fluorinated aromatic compound. This document consolidates key data into structured tables, outlines detailed experimental protocols for synthesis and analysis, and presents a visual representation of a common synthetic pathway. While **2,3,5,6-tetrafluorophenol** is a significant intermediate in the synthesis of pharmaceuticals and other bioactive molecules, publicly available information regarding its specific biological activities and modulation of signaling pathways is limited.

Introduction

2,3,5,6-Tetrafluorophenol, with the CAS number 769-39-1, is a polysubstituted aromatic organic compound. The presence of four fluorine atoms on the benzene ring significantly influences its chemical and physical properties, such as acidity, reactivity, and lipophilicity. These characteristics make it a valuable building block in organic synthesis, particularly in the

development of novel pharmaceuticals, agrochemicals, and high-performance polymers. The incorporation of fluorine atoms into organic molecules can enhance metabolic stability and binding affinity, properties highly sought after in drug design.[1][2]

Physical and Chemical Properties

2,3,5,6-Tetrafluorophenol is a white to light yellow crystalline solid or liquid at room temperature.[1] It is partially miscible with water and is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3]

Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluorophenol

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₂ F ₄ O	[3]
Molecular Weight	166.07 g/mol	[3]
CAS Number	769-39-1	[3]
Appearance	White to light yellow crystal or liquid	[1]
Melting Point	37-39 °C	[1]
Boiling Point	140 °C at 760 mmHg	[3]
Density	1.4445 g/cm ³ (estimate)	[3]
pKa	5.46 ± 0.20 (Predicted)	[3]
Solubility	Partly miscible with water	[3]
Flash Point	79 °C (174.2 °F) - closed cup	[4]
InChI Key	PBYIIRLNRCVTMQ-UHFFFAOYSA-N	[3]
SMILES	<chem>Oc1c(F)c(F)cc(F)c1F</chem>	[3]

Spectral Data

The structural elucidation of **2,3,5,6-tetrafluorophenol** is supported by various spectroscopic techniques.

Table 2: Spectral Data of 2,3,5,6-Tetrafluorophenol

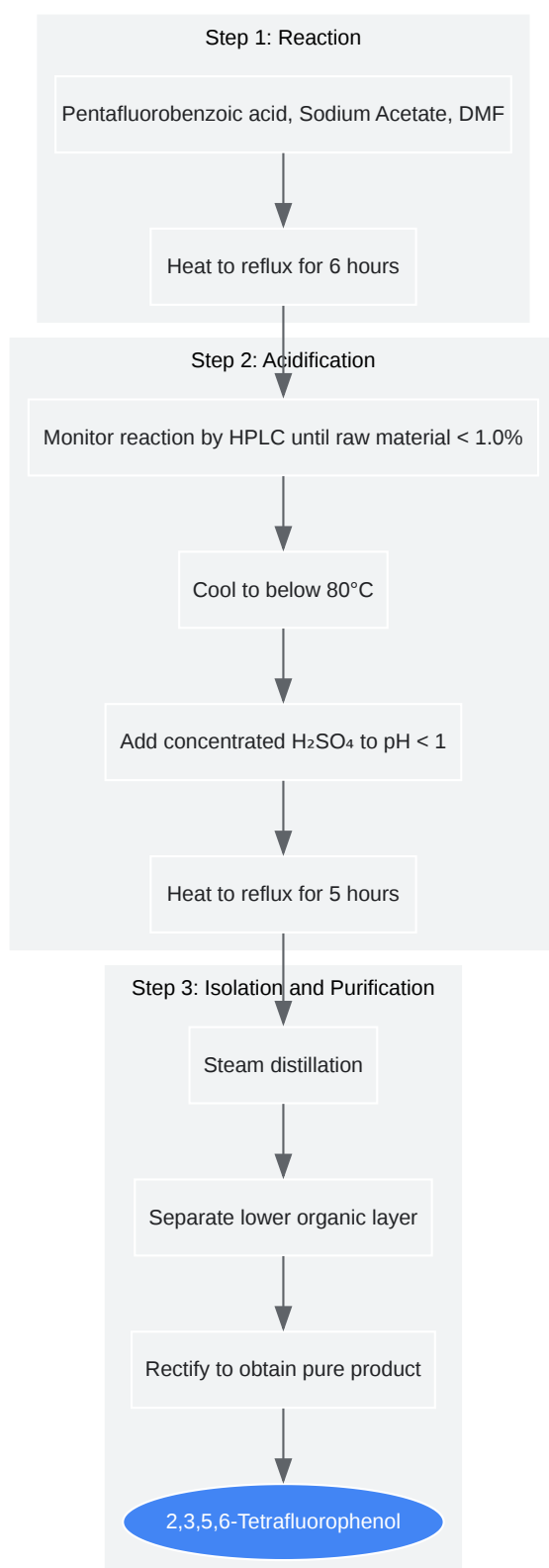
Technique	Data	Reference(s)
¹ H NMR	(CDCl ₃ , 399.65 MHz): δ 6.642 ppm.	[5]
¹³ C NMR	Data not explicitly detailed in search results.	
¹⁹ F NMR	Data not explicitly detailed in search results.	
IR Spectroscopy	Conforms to structure.	[4]
Mass Spectrometry	m/z top peak: 166; m/z 2nd highest: 118; m/z 3rd highest: 99.	[6]

Experimental Protocols

Synthesis of 2,3,5,6-Tetrafluorophenol

Several synthetic routes for **2,3,5,6-tetrafluorophenol** have been reported. A common method involves the reaction of pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide (DMF), followed by acidification.[7]

Experimental Workflow: Synthesis from Pentafluorobenzoic Acid



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Caption: Synthesis of **2,3,5,6-Tetrafluorophenol** from Pentafluorobenzoic Acid.

Detailed Methodology:

- **Reaction Setup:** In a 1 L glass reactor, combine 404 g of N,N-dimethylformamide (DMF) and 202.3 g of sodium acetate.
- **Addition of Reactant:** While maintaining the temperature between 50-55 °C, add 106.0 g of pentafluorobenzoic acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6 hours.
- **Monitoring:** Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the concentration of the starting material (pentafluorobenzoic acid) is below 1.0%.
- **Cooling and Acidification:** Cool the reaction mixture to below 80 °C. Carefully add 143.8 g of 98% concentrated sulfuric acid to adjust the pH to less than 1.
- **Second Reflux:** Heat the acidified mixture to reflux and maintain for 5 hours.
- **Isolation:** After the second reflux, perform steam distillation to separate the product. The desired product will be in the lower organic layer.
- **Purification:** Separate the lower organic layer and purify by rectification to obtain **2,3,5,6-tetrafluorophenol**. This process typically yields a white crystalline solid upon cooling, with a high purity (e.g., 99.8%) and a yield of approximately 95%.^[7]

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,3,5,6-tetrafluorophenol** in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A typical spectrum will show a signal around δ 6.642 ppm.^[5]
- **¹³C and ¹⁹F NMR Acquisition:** These spectra can be acquired using standard parameters on a multinuclear probe.

4.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). The spectrum should be consistent with the functional groups present in the molecule (O-H, C-F, aromatic C=C bonds).

4.2.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of compound.
- **Analysis:** The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. For **2,3,5,6-tetrafluorophenol**, the molecular ion peak is expected at m/z 166.[6]

Applications in Drug Development and Research

2,3,5,6-Tetrafluorophenol is a key intermediate in the synthesis of a variety of biologically active molecules. Its unique electronic properties conferred by the fluorine atoms can enhance the efficacy of drug formulations.[1] It is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers known for their chemical resistance and thermal stability.[1][2] In analytical chemistry, it can be employed as a reagent for the detection and quantification of other compounds.[1]

Biological Activity and Signaling Pathways

Despite its widespread use as a synthetic intermediate, there is a notable lack of publicly available research detailing the specific biological activities of **2,3,5,6-tetrafluorophenol** itself, or its direct effects on cellular signaling pathways. The enhanced bioactivity often associated with fluorinated compounds is generally attributed to the properties of the final, more complex

molecules synthesized from this intermediate.[1][2] Further research is required to elucidate any intrinsic biological effects of **2,3,5,6-tetrafluorophenol**.

Conclusion

2,3,5,6-Tetrafluorophenol is a versatile and valuable chemical intermediate with well-defined physical, chemical, and spectral properties. This guide provides a consolidated source of this information, including practical experimental protocols, to aid researchers in their work. While its role in the synthesis of bioactive compounds is established, the direct biological effects of **2,3,5,6-tetrafluorophenol** remain an area for future investigation.

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